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3-(3-Methoxybenzyl)piperidine

Epigenetics PRC2 complex EED inhibitor

Researchers pursuing fragment-based epigenetic drug discovery often lack validated starting points with atomic-level binding data. 3-(3-Methoxybenzyl)piperidine (CAS 766487-11-0) directly addresses this gap: • EED Fragment Hit: Co-crystal structure available (PDB: 5U5K) with IC50 of 95 µM, ideal for fragment elaboration into PRC2 inhibitors. • PDE4A Inhibition: Potent activity (IC50 10.7 nM), enabling anti-inflammatory lead optimization for asthma/COPD. • Sigma-1 Receptor Ligand: High inferred affinity with established SAR, supporting neuropsychiatric drug discovery. Supplied with analytical characterization and ready for immediate global dispatch.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 766487-11-0
Cat. No. B177213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxybenzyl)piperidine
CAS766487-11-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CCCNC2
InChIInChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3
InChIKeyGQKSLDMVANTJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxybenzyl)piperidine Overview


3-(3-Methoxybenzyl)piperidine (CAS 766487-11-0) is a substituted piperidine derivative featuring a 3-methoxybenzyl group at the 3-position of the piperidine ring . This compound serves as a privileged scaffold in medicinal chemistry and chemical biology, exhibiting a broad spectrum of pharmacological activities due to its ability to interact with diverse biological targets [1]. Its structural characteristics, including a basic nitrogen and a methoxy-substituted aromatic ring, provide multiple points for intermolecular interactions, making it a valuable building block for the design of receptor ligands and enzyme inhibitors [2].

Reported scaffold engaging multiple target classes: EED, PDE4A, sigma-1
Co-crystal structure available (PDB: 5U5K) supports structure-based design
Fragment-based discovery starting point with defined binding mode

3-(3-Methoxybenzyl)piperidine Substitution Barriers


Within the class of benzylpiperidines, subtle changes in substitution pattern profoundly alter biological activity. The 3-methoxybenzyl substitution at the 3-position of piperidine is critical for target engagement, as demonstrated by structure-activity relationship (SAR) studies showing that the methoxy group and its meta-position on the benzyl ring are advantageous for high sigma-1 receptor affinity [1]. Modifications to this core, such as changing the substitution position (e.g., 4-methoxybenzyl or 2-methoxybenzyl) or altering the methoxy group, drastically impact receptor selectivity and potency [2]. Furthermore, the piperidine ring substitution position (3- vs. 4- vs. 1-) determines the compound's ability to bind to specific targets, with the 3-substituted derivative offering a unique conformation for interaction with proteins like EED, as revealed by X-ray crystallography [3]. Therefore, generic replacement with structurally similar but functionally distinct analogs cannot be assumed without rigorous comparative data.

Piperidine substitution position (3- vs. 4- vs. 1-) may shift binding conformation and target engagement.
Methoxy group position (meta vs. ortho/para) can alter receptor selectivity and affinity profile.
Simple N-benzylpiperidines lack the 3-methoxybenzyl group required for EED recognition (PDB: 5U5K).

3-(3-Methoxybenzyl)piperidine Evidence vs Analogs


EED Binding Affinity

X-ray crystallography demonstrates that 3-(3-Methoxybenzyl)piperidine hydrochloride binds specifically to the embryonic ectoderm development (EED) protein, a key component of the PRC2 complex, with a defined IC50 of 95,000 nM (95 µM) [1]. In contrast, structurally related piperidine derivatives lacking the 3-methoxybenzyl group at the 3-position, such as simple N-benzylpiperidines, show no significant binding to EED under similar assay conditions, highlighting the critical role of the specific substitution pattern [2]. This weak yet specific interaction provides a validated chemical starting point for fragment-based drug discovery targeting EED, a strategy not feasible with generic benzylpiperidines [3].

EED Binding
Reported
IC50 = 95 µM vs. no detectable binding for simple N-benzylpiperidines
Supports EED fragment-based design context
Weak affinity; starting point for elaboration. Co-crystal validated (PDB: 5U5K).
Epigenetics PRC2 complex EED inhibitor

PDE4A Inhibition

3-(3-Methoxybenzyl)piperidine exhibits potent inhibition of phosphodiesterase 4A (PDE4A) with an IC50 of 10.7 nM in vitro [1]. This value represents a significant improvement in potency compared to unsubstituted piperidine, which shows negligible PDE4A inhibition (IC50 > 10 µM) [2]. The 3-methoxybenzyl substituent is a key pharmacophore for achieving this high level of PDE4A inhibition, distinguishing it from simpler piperidine scaffolds and other substituted piperidines that lack this specific moiety [3].

PDE4A Inhibition
Cross-study comparable
IC50 = 10.7 nM (>934-fold vs. unsubstituted piperidine)
Supports PDE4A pathway study fit
In vitro enzymatic assay; reported selectivity context requires review.
Phosphodiesterase PDE4A Anti-inflammatory

Sigma-1 Receptor Affinity

Structure-activity relationship studies on piperidine-based sigma-1 receptor ligands reveal that a benzyl residue at the piperidine nitrogen and a methoxy group in the 3-position are crucial for high sigma-1 receptor affinity [1]. While the exact Ki for 3-(3-Methoxybenzyl)piperidine at sigma-1 is not reported in the primary literature, compounds containing this exact substructure, such as 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine], display Ki values of 1.14 nM with >1100-fold selectivity over sigma-2 [2]. In contrast, piperidine derivatives lacking the 3-methoxy group or with substitutions at other positions (e.g., 2-methoxy or 4-methoxy) show significantly reduced affinity (Ki > 100 nM) and diminished selectivity [3]. This class-level inference strongly supports the unique pharmacophoric contribution of the 3-methoxybenzyl group.

Sigma-1 Affinity (Inferred)
Class-level
Ki ~1-10 nM inferred (>100-fold over 2-methoxybenzyl analog)
Supports sigma-1 receptor study context
Class-level inference; direct binding data for this exact compound to verify.
Sigma-1 receptor Neuropharmacology Pain management

3-(3-Methoxybenzyl)piperidine Applications


EED Fragment-Based Drug Discovery

Researchers investigating epigenetic regulation in cancer can utilize 3-(3-Methoxybenzyl)piperidine as a validated fragment hit for EED. Its co-crystal structure (PDB: 5U5K) provides atomic-level detail of the binding mode, enabling rational structure-based optimization to improve affinity and selectivity. The weak IC50 of 95 µM is ideal for fragment elaboration strategies, allowing medicinal chemists to grow the fragment into a potent PRC2 inhibitor while maintaining ligand efficiency [1].

PDE4A Inhibitor Development

With a potent IC50 of 10.7 nM against PDE4A, this compound serves as a high-quality starting point for medicinal chemistry campaigns aimed at treating inflammatory conditions such as asthma and COPD. Its structural simplicity facilitates rapid synthesis of focused libraries to explore SAR around the piperidine and benzyl rings, accelerating lead optimization efforts toward clinical candidates [2].

Sigma-1 Receptor Ligand Design

The 3-methoxybenzylpiperidine core is a privileged scaffold for sigma-1 receptor modulation. Researchers can leverage its high inferred affinity and selectivity profile to design novel analgesics, antidepressants, or neuroprotective agents. The well-established SAR provides a clear roadmap for introducing additional substituents to fine-tune pharmacokinetic properties while maintaining sigma-1 binding [3].

Application
Selection Property
Validation Focus
Epigenetic fragment-based discovery
EED co-crystal binding mode (PDB: 5U5K)
Fragment elaboration & PRC2 pathway study context
cAMP signaling pathway studies
PDE4A inhibition context
cAMP modulation review
Sigma-1 receptor research
Sigma-1 selectivity context
Receptor binding & selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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